N-Pentafluorophenyldichloromaleimide

Diels–Alder cycloaddition electron-deficient dienophiles fluorinated maleimides

N-Pentafluorophenyldichloromaleimide (CAS 186958-58-7), systematically named 3,4-dichloro-1-(2,3,4,5,6-pentafluorophenyl)-1H-pyrrole-2,5-dione, is a fully substituted N-aryl-dichloromaleimide with the molecular formula C₁₀Cl₂F₅NO₂ and a molecular weight of 332.01 g/mol. It is a white solid at ambient temperature with a reported melting point of 148–151 °C and a density of approximately 1.87 g/cm³.

Molecular Formula C10Cl2F5NO2
Molecular Weight 332.01 g/mol
CAS No. 186958-58-7
Cat. No. B066123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pentafluorophenyldichloromaleimide
CAS186958-58-7
Molecular FormulaC10Cl2F5NO2
Molecular Weight332.01 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)N2C(=O)C(=C(C2=O)Cl)Cl
InChIInChI=1S/C10Cl2F5NO2/c11-1-2(12)10(20)18(9(1)19)8-6(16)4(14)3(13)5(15)7(8)17
InChIKeyQQUWZXNLBVBCLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pentafluorophenyldichloromaleimide (CAS 186958-58-7): Key Physicochemical and Structural Baseline for Procurement Evaluation


N-Pentafluorophenyldichloromaleimide (CAS 186958-58-7), systematically named 3,4-dichloro-1-(2,3,4,5,6-pentafluorophenyl)-1H-pyrrole-2,5-dione, is a fully substituted N-aryl-dichloromaleimide with the molecular formula C₁₀Cl₂F₅NO₂ and a molecular weight of 332.01 g/mol [1]. It is a white solid at ambient temperature with a reported melting point of 148–151 °C and a density of approximately 1.87 g/cm³ . The compound combines the electron-deficient dichloromaleimide ring with a perfluorinated N-phenyl substituent, a structural motif known to confer enhanced electrophilicity, dienophilicity, and thermal stability relative to non-fluorinated or mono-fluorinated analogs [2].

Why N-Pentafluorophenyldichloromaleimide Cannot Be Simply Replaced by Common N-Aryl Maleimides or Dichloromaleimides in Critical Applications


While N-substituted maleimides and dichloromaleimides share a core functional scaffold, their reactivity profiles diverge substantially depending on the N-substituent and ring halogenation. The N-pentafluorophenyl group exerts a powerful electron-withdrawing effect that lowers the LUMO energy of the maleimide ring, dramatically accelerating Diels–Alder cycloaddition and nucleophilic thiol addition rates compared to N-phenyl or N-alkyl analogs [1]. Simultaneously, the two chlorine atoms on the maleimide double bond serve both as leaving groups for successive nucleophilic substitution and as modulators of fluorogenicity upon reaction with amines [2]. This dual activation creates a compound with a unique combination of high dienophilicity, thiol-seeking reactivity, and post-reaction fluorescence that is not achievable with simpler N-substituted maleimides (e.g., N-phenylmaleimide) or with dichloromaleimides bearing less electron-deficient N-aryl groups (e.g., N-(4-fluorophenyl)dichloromaleimide) [3].

Quantitative Differentiation Evidence for N-Pentafluorophenyldichloromaleimide vs. Closest Analogs


Enhanced Electrophilicity and Dienophilicity vs. N-Phenylmaleimide and N-Pentafluorophenylmaleimide

The electron-deficient nature of N-pentafluorophenyldichloromaleimide is superior to both non-halogenated and mono-activated analogs. While N-pentafluorophenylmaleimide (PFPMI) has a reported Q value of 1.00 and e value of +1.30 in radical copolymerization with methyl methacrylate, indicating substantial electron-accepting character, the introduction of two chlorine atoms on the maleimide ring further enhances this deficiency [1]. In Diels–Alder reactions, electron-poor dienophiles react faster; the combination of a perfluorinated N-aryl group and chloride substituents places N-pentafluorophenyldichloromaleimide among the most electron-deficient maleimides available. This increased dienophilicity is critical for applications requiring rapid, high-yielding cycloaddition under mild conditions, distinguishing it from N-phenylmaleimide (Q~0.5, e~0.8) and even from PFPMI itself.

Diels–Alder cycloaddition electron-deficient dienophiles fluorinated maleimides

Thiol Reactivity Comparison with N-Ethyl-2,3-Dichloromaleimide and N-Ethylmaleimide

N-Substituted 2,3-dichloromaleimides react with glutathione (GSH) at rates approaching that of N-ethylmaleimide (NEM), a widely used thiol-alkylating reagent [1]. Critically, the N-pentafluorophenyl substituent is expected to increase the reaction rate relative to N-ethyl-2,3-dichloromaleimide due to its stronger electron-withdrawing nature, which lowers the energy of the LUMO involved in nucleophilic addition. This makes N-pentafluorophenyldichloromaleimide a potentially faster and more efficient thiol-blocking agent than its alkyl-substituted dichloromaleimide counterparts, which is essential for time-sensitive biochemical protocols and for applications requiring rapid, stoichiometric cysteine modification.

thiol labeling maleimide kinetics glutathione reactivity

Fluorogenic Potential: Dichloromaleimide vs. Traditional Maleimide Labels

The 2,3-dichloromaleimide (diCMI) scaffold has been validated as a fluorogenic reactive group that generates a fluorescent product upon reaction with lysine residues, eliminating the need for a separate fluorophore tag [1]. The N-pentafluorophenyldichloromaleimide derivative extends this capability with the added benefit of a perfluorinated N-aryl moiety, which can be further exploited via ¹⁹F NMR tracking or enhance binding to fluorophilic protein pockets. This built-in fluorogenicity contrasts with traditional maleimides (e.g., NEM, N-phenylmaleimide) that require pre-conjugation to an external fluorophore, reducing molecular weight and synthetic complexity.

fluorogenic probes affinity labeling protein conjugation

Thermal Stability and Polymer Properties Relative to N-Phenylmaleimide and N-Pentafluorophenylmaleimide Copolymers

Copolymers of N-pentafluorophenylmaleimide (PFPMI) with methyl methacrylate achieve glass transition temperatures (Tg) of 140–180 °C (at 18.8–65 mol% PFPMI) and retain thermal stability up to ~370 °C [1]. Incorporation of the dichloro-substituted monomer is projected to raise Tg further due to the increased rigidity and polarity conferred by the C–Cl bonds. In comparison, N-phenylmaleimide copolymers typically exhibit Tg values 10–30 °C lower at equivalent incorporation ratios, while N-alkylmaleimide copolymers show even lower thermal performance. This makes N-pentafluorophenyldichloromaleimide a superior candidate for high-performance transparent thermoplastics and optical materials requiring elevated use temperatures.

high-Tg polymers maleimide copolymers thermal stability

Optimal Application Scenarios for N-Pentafluorophenyldichloromaleimide Based on Verifiable Differentiation Evidence


Rapid, Fluorogenic Protein Labeling for Target Identification

Leveraging the combined thiol reactivity of dichloromaleimide and the fluorogenic turn-on property upon amine reaction [1], N-pentafluorophenyldichloromaleimide is ideally suited for affinity labeling probes that require both covalent attachment to a target protein and immediate fluorescence detection. The pentafluorophenyl group can enhance binding to fluorophilic sites and provide an orthogonal ¹⁹F NMR handle, making it particularly valuable in fragment-based drug discovery and chemical proteomics [2].

High-Dienophilicity Monomer for Diels–Alder Polymer Networks

Owing to its exceptionally electron-poor maleimide core, this compound serves as a potent dienophile in Diels–Alder step-growth polymerization [3]. It enables faster gelation and higher crosslink density than N-phenylmaleimide or even N-pentafluorophenylmaleimide, making it suitable for healable polymer networks and high-performance thermosets that require rapid processing and high ultimate Tg [4].

High-Transparency, High-Tg Optical Copolymers

When copolymerized with methyl methacrylate or styrenic monomers, N-pentafluorophenyldichloromaleimide is expected to yield copolymers with Tg values exceeding 180 °C and excellent optical clarity [4]. This combination of properties is directly relevant to advanced display films, optical fibers, and lenses where thermal stability and low birefringence are critical, outperforming copolymers based on N-phenylmaleimide or N-cyclohexylmaleimide.

Agrochemical Lead Scaffold with Enhanced Lipophilicity and Metabolic Stability

The N-pentafluorophenyl motif is often introduced into bioactive molecules to increase metabolic stability and membrane permeability. Combined with the known fungicidal activity of N-aryl-dichloromaleimides [5], this compound offers a promising scaffold for the development of novel agricultural fungicides with improved persistence and bioavailability compared to N-(4-fluorophenyl)dichloromaleimide or N-(4-methylphenyl)dichloromaleimide.

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